molecular formula C14H28O3 B3056443 Methyl 13-hydroxytridecanoate CAS No. 7147-29-7

Methyl 13-hydroxytridecanoate

Cat. No.: B3056443
CAS No.: 7147-29-7
M. Wt: 244.37 g/mol
InChI Key: GDIMZSDGQZKRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 13-hydroxytridecanoate is an organic compound with the molecular formula C14H28O3. It is a methyl ester derivative of 13-hydroxytridecanoic acid. This compound is known for its unique structure, which includes a hydroxyl group on the thirteenth carbon of the tridecanoic acid chain. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 13-hydroxytridecanoate can be synthesized through the esterification of 13-hydroxytridecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or recrystallization to ensure high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions where the hydroxyl group is converted to a carbonyl group, forming methyl 13-oxotradecanoate.

    Reduction: The compound can be reduced to form this compound alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed:

    Oxidation: Methyl 13-oxotradecanoate.

    Reduction: this compound alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 13-hydroxytridecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of methyl 13-hydroxytridecanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or cellular membranes, leading to changes in cellular functions. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions that influence its biological activity.

Comparison with Similar Compounds

  • Methyl 12-hydroxydodecanoate
  • Methyl 14-hydroxytetradecanoate
  • Methyl 13-oxotradecanoate

Comparison: Methyl 13-hydroxytridecanoate is unique due to the position of the hydroxyl group on the thirteenth carbon. This structural feature influences its chemical reactivity and biological activity. Compared to methyl 12-hydroxydodecanoate and methyl 14-hydroxytetradecanoate, the position of the hydroxyl group in this compound provides distinct properties that can be advantageous in specific applications. Methyl 13-oxotradecanoate, on the other hand, is an oxidized form of this compound, showcasing the versatility of this compound in undergoing various chemical transformations.

Properties

IUPAC Name

methyl 13-hydroxytridecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15/h15H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIMZSDGQZKRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282858
Record name methyl 13-hydroxytridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7147-29-7
Record name NSC28480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 13-hydroxytridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 13-hydroxytridecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 13-hydroxytridecanoate
Reactant of Route 3
Reactant of Route 3
Methyl 13-hydroxytridecanoate
Reactant of Route 4
Reactant of Route 4
Methyl 13-hydroxytridecanoate
Reactant of Route 5
Reactant of Route 5
Methyl 13-hydroxytridecanoate
Reactant of Route 6
Reactant of Route 6
Methyl 13-hydroxytridecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.